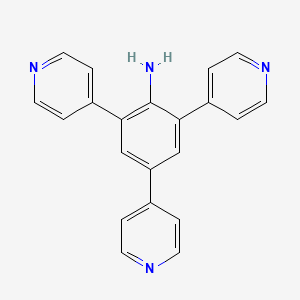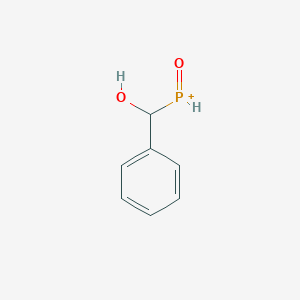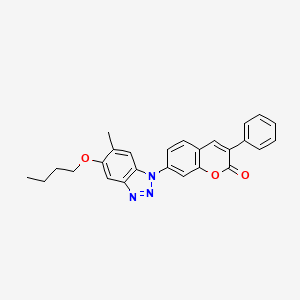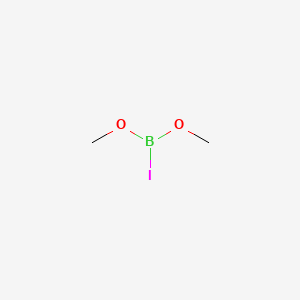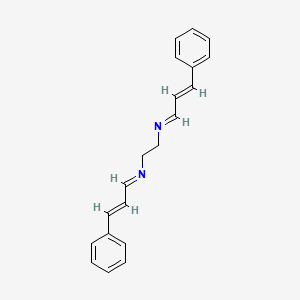
2,4,6-Triaminobenzene-1,3,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Triaminobenzene-1,3,5-triol is an organic compound with the molecular formula C6H9N3O3 It is characterized by the presence of three amino groups and three hydroxyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triaminobenzene-1,3,5-triol typically involves the reaction of 1,3,5-trihydroxybenzene with ammonia or amine derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product. The process may involve multiple steps, including nitration, reduction, and amination, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in ensuring the efficiency of the production process. The compound is then purified through crystallization or other separation techniques to obtain the final product.
化学反応の分析
Types of Reactions
2,4,6-Triaminobenzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
科学的研究の応用
2,4,6-Triaminobenzene-1,3,5-triol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4,6-Triaminobenzene-1,3,5-triol involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. These interactions can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression.
類似化合物との比較
Similar Compounds
1,3,5-Triaminobenzene: Similar in structure but lacks the hydroxyl groups.
2,4,6-Triaminotoluene: Contains methyl groups instead of hydroxyl groups.
2,4,6-Triaminophenol: Contains fewer hydroxyl groups compared to 2,4,6-Triaminobenzene-1,3,5-triol.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C6H9N3O3 |
|---|---|
分子量 |
171.15 g/mol |
IUPAC名 |
2,4,6-triaminobenzene-1,3,5-triol |
InChI |
InChI=1S/C6H9N3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H,7-9H2 |
InChIキー |
DANSOQBUORNSEY-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1O)N)O)N)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)
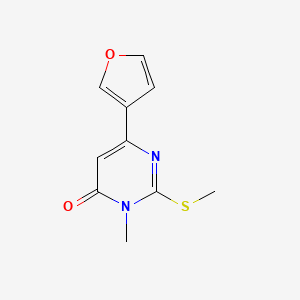
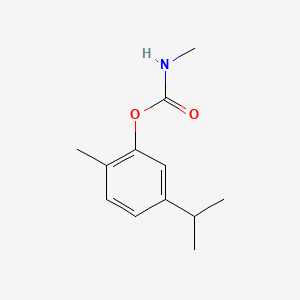
![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
